1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene
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Overview
Description
1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene is an aromatic compound that features a benzene ring substituted with a chloromethyl group, a fluorine atom, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of a suitable benzene derivative with trifluoromethoxylating reagents under controlled conditions . The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process typically includes halogenation, trifluoromethoxylation, and chloromethylation steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group can participate in covalent bonding with biological targets . The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
- 1-(Chloromethyl)-4-(trifluoromethoxy)benzene
- 1-(Chloromethyl)-2-(trifluoromethoxy)benzene
- 1-(Chloromethyl)-4-(trifluoromethyl)benzene
Uniqueness: 1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable for specific applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIACGWHFBEYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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